2-fluoro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide
Description
2-fluoro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide is a complex organic compound that features a fluorine atom, a nitro group, and a pyridinylsulfanyl group attached to a benzamide core
Properties
IUPAC Name |
2-fluoro-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-16-6-2-1-5-15(16)18(23)21-12-9-13(22(24)25)11-14(10-12)26-17-7-3-4-8-20-17/h1-11H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENGYVBSSPWWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)SC3=CC=CC=N3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: Introduction of the pyridinylsulfanyl group through a nucleophilic substitution reaction.
Amidation: Formation of the benzamide core by reacting the intermediate with an appropriate amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-fluoro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving nitro and fluorine-containing compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s binding affinity to its targets, while the pyridinylsulfanyl group can modulate its overall reactivity and stability.
Comparison with Similar Compounds
2-fluoro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide can be compared with other similar compounds such as:
2-fluoro-N-[3-nitro-5-(pyridin-2-yl)phenyl]benzamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
2-chloro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
2-fluoro-N-[3-amino-5-(pyridin-2-ylsulfanyl)phenyl]benzamide:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
